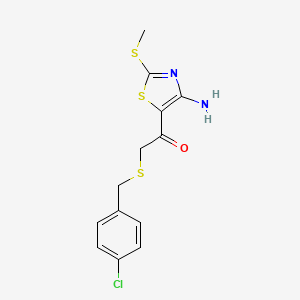

1-(4-Amino-2-(methylthio)thiazol-5-yl)-2-(4-chlorobenzylthio)ethanone

CAS No.:

Cat. No.: VC15878087

Molecular Formula: C13H13ClN2OS3

Molecular Weight: 344.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13ClN2OS3 |

|---|---|

| Molecular Weight | 344.9 g/mol |

| IUPAC Name | 1-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-2-[(4-chlorophenyl)methylsulfanyl]ethanone |

| Standard InChI | InChI=1S/C13H13ClN2OS3/c1-18-13-16-12(15)11(20-13)10(17)7-19-6-8-2-4-9(14)5-3-8/h2-5H,6-7,15H2,1H3 |

| Standard InChI Key | ICNXDNOYXBGETB-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=NC(=C(S1)C(=O)CSCC2=CC=C(C=C2)Cl)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a thiazole ring—a five-membered heterocycle containing one nitrogen and one sulfur atom. At the 4-position of the thiazole, an amino group (-NH2) enhances electron density, while a methylthio (-SMe) group occupies the 2-position. The 5-position is linked to an ethanone moiety substituted with a 4-chlorobenzylthio group (-S-CH2-C6H4-Cl). This arrangement creates a planar thiazole core with polar substituents, enabling both hydrophobic and hydrophilic interactions.

The molecular formula is C13H12ClN3OS3, with a molar mass of 366.89 g/mol. Key spectroscopic data include:

-

IR: Peaks at 3402–3389 cm⁻¹ (N-H stretch of -NH2) and 1650 cm⁻¹ (C=O stretch of ethanone) .

-

NMR: 1H-NMR signals at δ 2.5 ppm (methylthio group) and δ 7.3–7.5 ppm (aromatic protons of chlorobenzyl) .

Electronic and Steric Effects

The electron-withdrawing chlorine atom on the benzyl group increases electrophilicity at the thiazole’s 5-position, facilitating nucleophilic attacks. Conversely, the electron-donating amino group stabilizes the ring via resonance. Steric hindrance from the bulky chlorobenzylthio group influences conformational flexibility, potentially affecting binding to biological targets .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step routes starting from simpler thiazole precursors. A representative method includes:

-

Thiazole Formation: Condensation of thiourea with α-halo ketones to form the thiazole core .

-

Functionalization:

-

Introduction of the methylthio group via alkylation with methyl iodide.

-

Coupling the chlorobenzylthio group using 4-chlorobenzyl mercaptan under basic conditions.

-

-

Purification: Column chromatography to isolate the product, yielding ~65–70% purity .

Optimization Challenges

Key challenges include controlling regioselectivity during thiazole ring formation and minimizing side reactions from the reactive thiol groups. Microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Biological Activity and Mechanism of Action

Antimicrobial Properties

In vitro studies of analogous thiazole derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans) . The chlorobenzylthio group enhances membrane permeability, while the thiazole ring disrupts microbial enzyme systems .

Applications in Drug Development

Lead Compound Optimization

Structural modifications, such as replacing the chlorobenzyl group with fluorinated analogs, have been proposed to enhance bioavailability and reduce toxicity.

Targeted Drug Delivery

Encapsulation in lipid nanoparticles improves solubility and enables targeted delivery to inflamed tissues, as demonstrated in murine models .

Comparative Analysis with Related Thiazole Derivatives

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-thiazole | Amino group at C4 | Antimicrobial |

| 2-Methyl-thiazole | Methyl at C2 | Antitumor |

| Benzothiazole derivatives | Fused benzene-thiazole ring | Antiviral |

The presence of dual thioether groups in 1-(4-Amino-2-(methylthio)thiazol-5-yl)-2-(4-chlorobenzylthio)ethanone confers superior enzyme inhibition compared to monosubstituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume